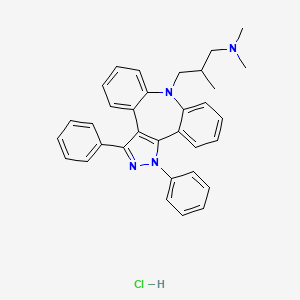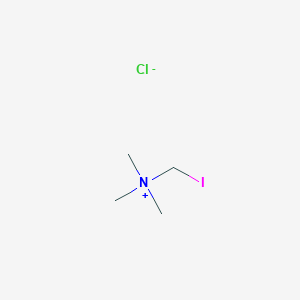
Iodomethyltrimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C4H11ClIN. It is known for its use in various chemical reactions and scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodomethyltrimethylammonium chloride can be synthesized through the isotope-exchange reaction of diiodomethane with sodium iodide (NaI), followed by a reaction with trimethylamine . This method yields a specific activity of 20 µCl/mg .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Iodomethyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodomethyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium iodide, trimethylamine, and other nucleophiles. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with nucleophiles can lead to the formation of various substituted ammonium compounds.
Scientific Research Applications
Iodomethyltrimethylammonium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Industry: It is used in various industrial processes, including the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of iodomethyltrimethylammonium chloride involves its interaction with molecular targets through its quaternary ammonium structure. This interaction can lead to various effects, including changes in molecular pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Eschenmoser’s Salt: A related compound, Eschenmoser’s salt, is the iodide salt of the dimethylaminomethylene cation and is used in similar chemical reactions.
Trimethylamine: Another related compound, trimethylamine, shares some structural similarities and is used in various chemical and industrial applications.
Uniqueness
Iodomethyltrimethylammonium chloride is unique due to its specific structure, which includes an iodomethyl group and a quaternary ammonium center. This combination of features gives it distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
65603-17-0 |
|---|---|
Molecular Formula |
C4H11ClIN |
Molecular Weight |
235.49 g/mol |
IUPAC Name |
iodomethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C4H11IN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UCANDUYIPXYSEQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CI.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


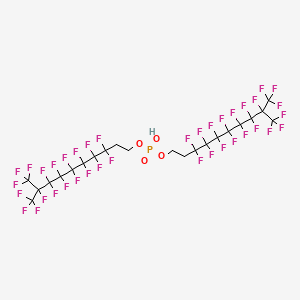

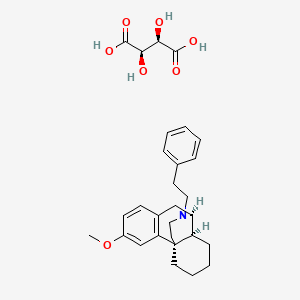
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
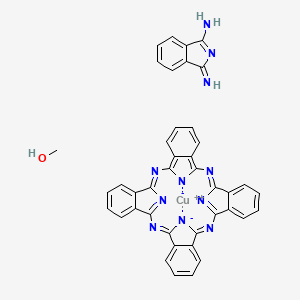
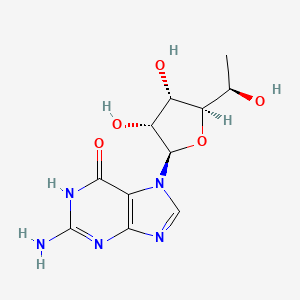
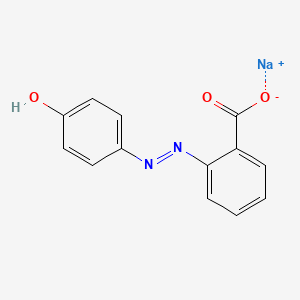
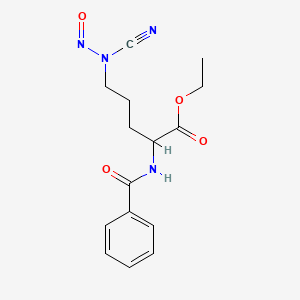
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)



